![molecular formula C14H19N3O B3034070 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355175-14-2](/img/structure/B3034070.png)
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Overview
Description
The compound 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a derivative of piperidine and quinazolinone, which are known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as piperidine derivatives with quinazolinyl substituents and spiro compounds involving piperidine and pyrazolopyrans.
Synthesis Analysis
The synthesis of related compounds involves the introduction of substituents to the piperidine and quinazolinyl moieties. In the first paper, a series of 1-(6,7-dimethoxy-4-quinazolinyl)piperidines with substituted hydantoin and 2-thiohydantoin rings were synthesized . This suggests that the synthesis of the compound may also involve a multi-step process, possibly starting with a piperidine derivative and introducing quinazolinyl and methyl groups at specific positions.
Molecular Structure Analysis
The molecular structure of 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one would likely exhibit a spiro configuration, where the piperidine and quinazolinone rings are joined at a single carbon atom. This spiro linkage is a characteristic feature in the second paper's compounds, where a spiro linkage is formed between piperidine and dihydropyrazolopyrans . The presence of methyl groups at the 1' and 6' positions would influence the electronic distribution and potentially the biological activity of the molecule.
Chemical Reactions Analysis
While the specific chemical reactions involving 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one are not detailed in the provided papers, the synthesis of similar compounds involves reactions such as three-component condensation . This type of reaction could be relevant for the synthesis of the compound , as it allows for the introduction of various substituents onto a core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the spiro linkage and the substituted methyl groups could affect properties such as solubility, melting point, and stability. The cardiotonic activity observed in related compounds suggests that the compound may also exhibit biological activity, which would be a result of its chemical properties .
Scientific Research Applications
Anti-Colorectal Cancer Activity
Quinazoline derivatives, including 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have shown promise in the treatment of colorectal cancer. These compounds exhibit their anticancer effects by blocking various pharmacological pathways and inhibiting the growth of cancer cells. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives, such as piperidine, plays a crucial role in their anticancer properties. They modulate the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting their potential as anti-colorectal cancer agents (Moorthy et al., 2023).
Medicinal Chemistry Applications
In medicinal chemistry, quinazoline derivatives are recognized for their various biological activities. The stability of the quinazolinone nucleus has prompted researchers to create new potential medicinal agents by introducing bioactive moieties. Some synthesized quinazolines have exhibited antibacterial activity against various bacteria, reflecting their potential in counteracting antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Quinazolines are also used beyond the medical field, particularly in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials. These derivatives are used in various applications related to photo- and electroluminescence, including organic light-emitting diodes and colorimetric pH sensors. Their electroluminescent properties and potential as structures for nonlinear optical materials highlight the versatile applications of quinazoline derivatives (Lipunova et al., 2018).
Spiropiperidine Synthesis
The synthesis of spiropiperidines, a structural feature in some quinazoline derivatives, has gained popularity in drug discovery. The methodology used for constructing spiropiperidines has been categorized based on synthetic strategies, demonstrating the significance of this structural feature in medicinal chemistry (Griggs et al., 2018).
properties
IUPAC Name |
1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHAGHPFMIFDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




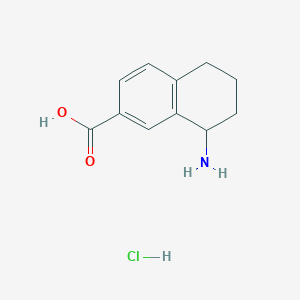


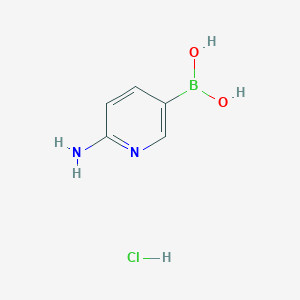
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)

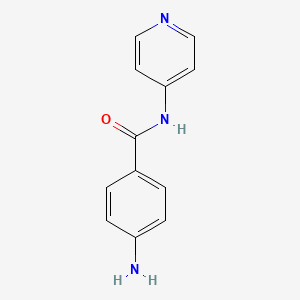
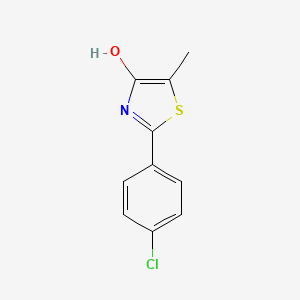

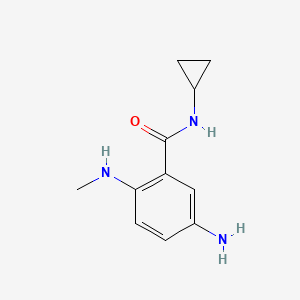
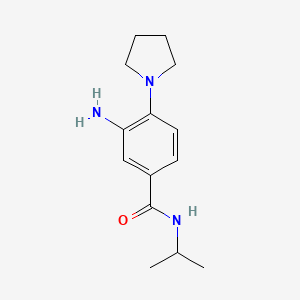
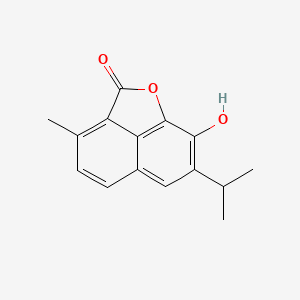
![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)